molecular formula C4H11N3NaO2 B12323309 1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium CAS No. 92382-74-6

1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium

Cat. No.: B12323309
CAS No.: 92382-74-6
M. Wt: 156.14 g/mol
InChI Key: VIJCRNSTYBGBAW-YJOCEBFMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium can be synthesized through the reaction of diethylamine with nitric oxide. The reaction typically involves the use of a solvent such as water or methanol, and the product is obtained as a crystalline solid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The compound is produced in bulk and purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions include diethylamine, nitrogen oxides, and substituted derivatives of the original compound .

Scientific Research Applications

Biochemical Applications

  • Nitric Oxide Donor
    • Diethylamine NONOate sodium salt is primarily used as a controlled release nitric oxide donor. This property allows researchers to study the physiological effects of nitric oxide (NO) on various biological systems, including vascular smooth muscle relaxation and endothelial function .
  • Endothelium-Independent Dilation
    • The compound has been utilized to evaluate endothelium-independent vasodilation mechanisms. Studies indicate that it can induce relaxation of vascular smooth muscle cells without the involvement of endothelial cells, thus providing insights into vascular physiology and potential therapeutic targets for cardiovascular diseases .
  • Cellular Mechanisms
    • Research has demonstrated that diethylamine NONOate affects sodium reabsorption in pulmonary epithelial cells. It inhibits amiloride-sensitive sodium channels and Na⁺/K⁺-ATPase activity, which are crucial for maintaining fluid balance in the lungs. This inhibition may have implications for understanding pulmonary edema and other respiratory conditions .

Toxicological Studies

  • Carcinogenic Potential
    • The compound's relationship with nitrosamines raises concerns regarding its potential carcinogenic effects. Nitrosamines are known to form DNA adducts that can lead to mutations and cancer development. Studies have indicated that exposure to related compounds can result in hepatocarcinogenesis in animal models, highlighting the need for careful consideration in its use .
  • DNA Damage Assessment
    • Diethylamine NONOate sodium salt has been employed in studies assessing DNA damage caused by nitrosamines. The formation of specific DNA adducts in response to nitrosamine exposure has been documented, which aids in understanding the mechanisms of chemical-induced carcinogenesis .

Case Studies and Research Findings

StudyApplicationFindings
Vascular ResearchDemonstrated endothelium-independent dilation through NO release.
Pulmonary StudiesInhibited Na⁺ reabsorption affecting fluid clearance in lung cells.
Carcinogenicity ResearchIndicated potential for DNA damage and mutagenesis linked to nitrosamine formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium is unique due to its specific molecular structure, which allows for a controlled release of nitric oxide. This property makes it particularly valuable in research applications where precise control over nitric oxide levels is required .

Biological Activity

1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium, commonly referred to as DEANO, is a nitric oxide (NO) donor that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant case studies.

DEANO releases nitric oxide upon degradation, which plays a critical role in various physiological processes. Nitric oxide acts as a signaling molecule involved in:

  • Vasodilation : NO is known for its role in relaxing vascular smooth muscle, leading to increased blood flow and reduced blood pressure.
  • Neurotransmission : It modulates neurotransmitter release and influences neuronal signaling pathways.
  • Gene Regulation : DEANO has been shown to affect gene expression through epigenetic mechanisms, particularly influencing DNA methylation.

Epigenetic Effects

Recent studies have highlighted DEANO's impact on DNA methylation. For instance, exposure to DEANO significantly reduces the activity of DNA methyltransferase 1 (DNMT1), leading to hypomethylation of DNA in various human cell lines. This effect is mediated by S-nitrosothiol signaling and has implications for cellular transformation and tumorigenesis .

1. Potentiation of GABA Receptor Function

DEANO has been shown to enhance the function of the GABAρ1 receptor in a dose-dependent manner. This potentiation occurs rapidly and is reversible, suggesting a direct modulation of receptor activity by NO rather than indirect effects through other signaling pathways. The specific NO scavenger CPTIO was able to prevent these effects, further confirming the role of NO in this process .

2. Immune Response Modulation

In immune studies, DEANO has been utilized to investigate its effects on neutrophil responses during bacterial infections. It was found that DEANO significantly increased the synthesis of 5-oxo-ETE, a lipid mediator involved in inflammatory responses, when neutrophils interacted with bacteria. This suggests that DEANO can enhance immune cell functionality through NO-mediated pathways .

Summary of Key Findings

Biological Activity Effect Observed Reference
DNA Methylation Reduced DNMT1 activity leading to hypomethylation
GABA Receptor Function Enhanced receptor response in a dose-dependent manner
Immune Modulation Increased synthesis of inflammatory mediators

Toxicological Considerations

While DEANO exhibits beneficial biological activities, it is essential to consider its potential toxicity. Nitric oxide donors can lead to adverse effects such as methaemoglobinemia and vasodilation-related hypotension at high concentrations. Studies have indicated that while acute exposure can have therapeutic benefits, careful dosage management is crucial to avoid toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Diethyl-2-hydroxy-2-nitroso-hydrazine sodium, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves the reaction of hydrazine derivatives with nitroso precursors under alkaline conditions. A common approach adapts protocols for sodium hydrazine salts (e.g., dissolving the hydrazine derivative in absolute ethanol and reacting it with sodium ethoxide under nitrogen ). Critical parameters include:

  • Solvent choice : Anhydrous ethanol minimizes side reactions.
  • Temperature : Controlled cooling (0–5°C) prevents nitroso group decomposition.
  • Reaction time : Extended stirring (18–24 hours) ensures complete salt formation .
  • Purification : Precipitation with diethyl ether followed by cold methanol washes enhances purity .
ParameterOptimal ConditionImpact on Yield/Purity
SolventAbsolute ethanolReduces hydrolysis
Temperature0–5°CPrevents thermal degradation
Reaction Time18–24 hoursMaximizes conversion
PurificationEther precipitationRemoves organic impurities

Q. How should researchers characterize the structural and purity attributes of this compound?

Methodological Answer: Key techniques include:

  • Spectroscopy :
    • FTIR : Identify functional groups (e.g., N–O stretch of nitroso at ~1500 cm⁻¹, O–H stretch at ~3400 cm⁻¹) .
    • NMR : ¹H/¹³C NMR to confirm ethyl, hydroxyl, and nitroso substituents. For dynamic behavior, variable-temperature NMR (VT-NMR) resolves tautomeric equilibria .
  • Elemental Analysis : Verify C, H, N, Na content against theoretical values.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks .
  • Purity Assays : Hydrazine limit tests via benzaldehyde derivatization (e.g., USP methods) .

Q. What are the known stability profiles and recommended storage conditions for this compound under laboratory settings?

Methodological Answer: The compound is sensitive to:

  • Light : Nitroso groups may photodegrade; store in amber glassware.
  • Moisture : Hygroscopic nature requires desiccators or vacuum-sealed containers.
  • Temperature : Stable at ≤4°C for short-term; long-term storage at –20°C under nitrogen .
    Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can quantify decomposition kinetics.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitroso and hydroxyl groups in this compound during nucleophilic or electrophilic reactions?

Methodological Answer: The nitroso group acts as an electrophile in reactions with amines or thiols, forming N–N or S–N bonds. The hydroxyl group can participate in hydrogen bonding or act as a leaving group under acidic conditions. For example:

  • Nucleophilic Attack : Nitroso reacts with Grignard reagents to form hydrazone derivatives.
  • Electrophilic Substitution : Hydroxyl directs nitroso positioning in aromatic systems.
    Theoretical studies (DFT) predict charge distribution, showing nitroso oxygen as the primary electrophilic site .

Q. How can computational chemistry models (e.g., DFT) predict the compound’s behavior in catalytic systems or supramolecular assemblies?

Methodological Answer:

  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict redox activity in catalysis .
  • Molecular Dynamics : Simulate supramolecular interactions (e.g., hydrogen bonding with transition metals) .
  • Docking Studies : Predict affinity for biological targets (e.g., enzyme active sites) .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., conflicting ΔH values) for its decomposition pathways?

Methodological Answer:

  • Calorimetry : Differential scanning calorimetry (DSC) measures decomposition enthalpy.
  • Isothermal Titration : Quantify binding constants to identify intermediate complexes.
  • Replication Studies : Standardize conditions (solvent, purity) to isolate variables .
TechniqueApplicationExample Outcome
DSCΔH measurementIdentifies exothermic peaks
Controlled O₂Oxidative stabilityQuantifies O₂ sensitivity

Q. What advanced spectroscopic techniques (e.g., VT-NMR, XAS) are required to probe its dynamic coordination chemistry with transition metals?

Methodological Answer:

  • VT-NMR : Monitor temperature-dependent tautomerism or metal-ligand exchange rates .
  • X-ray Absorption Spectroscopy (XAS) : Resolve metal coordination geometry (e.g., Fe²⁺ or Cu²⁺ complexes).
  • EPR : Detect radical intermediates in redox reactions .

Properties

CAS No.

92382-74-6

Molecular Formula

C4H11N3NaO2

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/b7-5-;

InChI Key

VIJCRNSTYBGBAW-YJOCEBFMSA-N

Isomeric SMILES

CCN(CC)/[N+](=N/O)/[O-].[Na]

Canonical SMILES

CCN(CC)[N+](=NO)[O-].[Na]

Origin of Product

United States

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